(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Kinase Inhibition for Cancer Therapy
Research by Schroeder et al. (2009) identifies related compounds as potent and selective Met kinase inhibitors. The study highlights the optimization of enzyme potency and solubility leading to significant in vivo efficacy against gastric carcinoma, advancing one compound into phase I clinical trials for its promising pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).
Structural and Conformational Analysis
Huang et al. (2021) conducted a comprehensive study on boric acid ester intermediates with benzene rings, which includes compounds related to "(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone". Their work involves synthesis, crystal structure determination, and theoretical DFT studies, providing insights into the physicochemical properties and molecular structures of these compounds, relevant for their potential applications in drug design and material science (P. Huang et al., 2021).
Anticonvulsant and Antidepressant Potential
Malik and Khan (2014) synthesized a series of derivatives and evaluated their anticonvulsant activities, revealing potent compounds with significant protective indices compared to phenytoin. This suggests potential applications of related compounds in treating neurological disorders (S. Malik & S. Khan, 2014).
Development of Precipitation-Resistant Formulations
A study by Burton et al. (2012) focused on developing suitable formulations for poorly water-soluble compounds, aiming to enhance their bioavailability for therapeutic applications. This research underscores the significance of formulation strategies in the effective delivery of potential drug candidates (Lori Burton et al., 2012).
Selective Sensing Applications
Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate for selective ratiometric and colorimetric sensing of Al(3+), demonstrating the potential of such compounds in environmental and biological sensing applications (D. Maity & T. Govindaraju, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2/c17-11-5-6-15(19-9-11)22-12-7-8-20(10-12)16(21)13-3-1-2-4-14(13)18/h1-6,9,12H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZYMWKSYCUEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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